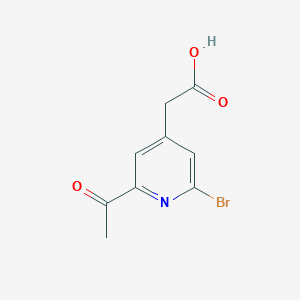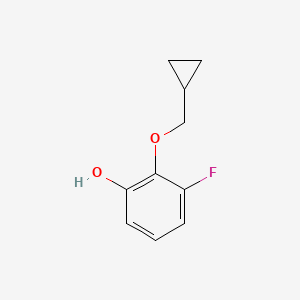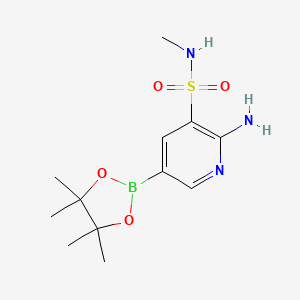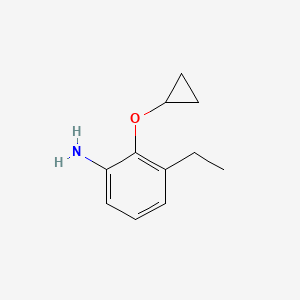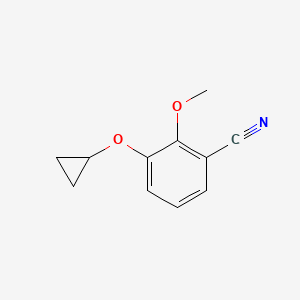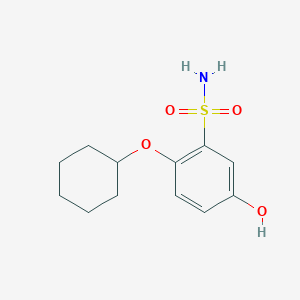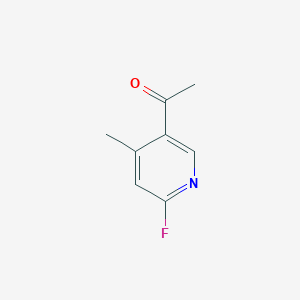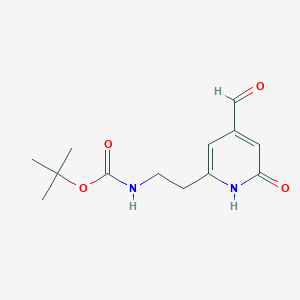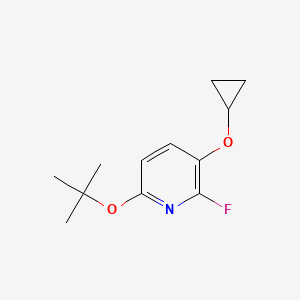
(7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate is a complex organic molecule that features a benzofuran core with a tert-butoxycarbonylamino group and a trifluoromethanesulfonate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate typically involves multiple steps. One common route starts with the preparation of the benzofuran core, followed by the introduction of the tert-butoxycarbonylamino group. The final step involves the formation of the trifluoromethanesulfonate ester. Specific reaction conditions, such as the use of coupling reagents and protecting groups, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzofuran core can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethanesulfonate group .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable for constructing diverse chemical structures .
Biology and Medicine
In biology and medicine, derivatives of this compound may be explored for their potential pharmacological activities. The tert-butoxycarbonylamino group is often used as a protecting group in peptide synthesis, which is crucial for developing new drugs .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties .
Mécanisme D'action
The mechanism by which (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate exerts its effects depends on its specific application. In chemical reactions, the trifluoromethanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the tert-butoxycarbonylamino group can protect amino groups during peptide synthesis, preventing unwanted side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl chloride
- (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl bromide
- (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl iodide
Uniqueness
Compared to these similar compounds, (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group than halides. This makes it more reactive in nucleophilic substitution reactions, providing greater versatility in synthetic applications .
Propriétés
Formule moléculaire |
C15H18F3NO6S |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
[7-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1-benzofuran-2-yl]methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C15H18F3NO6S/c1-14(2,3)25-13(20)19-11-6-4-5-9-7-10(24-12(9)11)8-23-26(21,22)15(16,17)18/h4-6,10H,7-8H2,1-3H3,(H,19,20) |
Clé InChI |
FWHOUZLWMRSPIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC2=C1OC(C2)COS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


